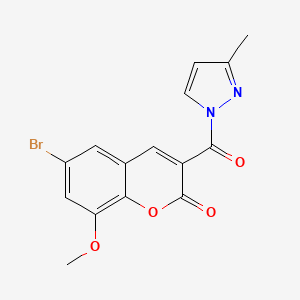

6-bromo-8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-bromo-8-methoxy-3-(3-methylpyrazole-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O4/c1-8-3-4-18(17-8)14(19)11-6-9-5-10(16)7-12(21-2)13(9)22-15(11)20/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBIHPJICCYIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of the bromine atom at the 6th position of the chromenone ring.

Methoxylation: Introduction of the methoxy group at the 8th position.

Pyrazole Formation: Formation of the pyrazole ring through cyclization reactions.

Carbonylation: Introduction of the carbonyl group at the 3rd position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

Batch Reactors: For controlled reaction conditions.

Continuous Flow Reactors: For efficient and scalable production.

Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the C6 position undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged to introduce diverse functional groups:

-

Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C replaces bromine with amine groups, yielding 6-amino derivatives .

-

Hydrolysis : Treatment with aqueous NaOH/EtOH at reflux replaces bromine with a hydroxyl group, forming 6-hydroxy analogs .

Table 1: Substitution Reactions at C6

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 6 h | 6-Piperidine derivative | 72 | |

| NaOH/EtOH | Reflux, 4 h | 6-Hydroxy-8-methoxycoumarin analog | 68 |

Reactivity at the Pyrazole-Carbonyl Group

The 3-methylpyrazole-1-carbonyl group participates in hydrolysis and condensation reactions:

-

Hydrolysis : Acidic or basic conditions cleave the carbonyl-pyrazole bond. For example, HCl/EtOH at reflux yields 3-carboxycoumarin and 3-methylpyrazole .

-

Condensation with Hydrazines : Reaction with hydrazine hydrate in ethanol forms hydrazone derivatives, which can cyclize into pyrazoline or pyrazole hybrids under oxidative conditions .

Table 2: Carbonyl Group Transformations

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

Cu-Catalyzed Oxidative Cyclization : With Cu(OAc)₂ in DMF at 120°C, the pyrazole and coumarin rings fuse to form chromeno[4,3-c]pyrazol-4-ones .

-

Vilsmeier–Haack Formylation : Treatment with POCl₃/DMF introduces a formyl group at C4 of the pyrazole ring, enabling further cyclocondensation .

Table 3: Cyclization Reactions

| Cyclization Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidative | Cu(OAc)₂, DMF, 120°C, 8 h | Chromeno[4,3-c]pyrazol-4-one | 65 | |

| Formylation | POCl₃/DMF, 0°C → RT, 6 h | 4-Formylpyrazole-coumarin hybrid | 71 |

Functionalization via Cross-Coupling

While not explicitly documented for this compound, analogous bromocoumarins undergo Suzuki–Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane . This suggests potential for synthesizing biaryl derivatives at C6.

Stability and Side Reactions

-

Photodegradation : Exposure to UV light (λ = 254 nm) in methanol causes cleavage of the methoxy group, forming 8-hydroxy derivatives .

-

Thermal Decomposition : Above 200°C, decarboxylation and pyrazole ring fragmentation occur, yielding simpler coumarin fragments .

Comparative Reactivity Insights

Key differences from simpler coumarins include:

-

Enhanced electrophilicity at C6 due to electron-withdrawing bromine and carbonyl groups.

-

Steric hindrance at C3 from the pyrazole moiety limits nucleophilic attack at this position .

This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a valuable intermediate in medicinal and materials chemistry. Further studies are needed to explore catalytic asymmetric reactions and biological activity correlations.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

Binding to Active Sites: Inhibiting or activating enzyme activity.

Modulating Receptor Activity: Affecting signal transduction pathways.

Interacting with DNA/RNA: Influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Structural and Electronic Differences

- Position of Bromine : The target compound’s bromine at position 6 contrasts with 8-bromo derivatives (e.g., ), which alters electronic distribution. Bromine at position 6 may enhance electrophilic aromatic substitution reactivity compared to position 8 due to resonance effects.

- Carbonyl Substituents : The 3-methylpyrazole carbonyl group in the target compound provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding, unlike the methoxycarbonyl group in or the bulkier piperazinyl group in . This difference impacts solubility; pyrazole derivatives are generally less polar than methoxycarbonyl analogs.

Physicochemical Properties

- Melting Points : The methoxycarbonyl analog has a high melting point (209–210°C), likely due to strong intermolecular dipole-dipole interactions. Pyrazole-containing derivatives (e.g., ) may exhibit lower melting points due to reduced polarity, though data for the target compound are lacking.

- Synthetic Yields : The methoxycarbonyl derivative achieves 99% yield under ionic liquid conditions, suggesting that similar protocols could be optimized for the target compound.

Biological Activity

6-Bromo-8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and anticancer therapy. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse research studies.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 8-bromo-2-oxo-2H-chromene-3-carboxylic acid with a pyrazole derivative. The reaction typically utilizes coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired product. Characterization techniques include X-ray crystallography, NMR spectroscopy, and mass spectrometry, confirming the structure and purity of the compound .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example, studies have shown that halogenated coumarins can scavenge reactive oxygen species (ROS), which are implicated in various pathologies including neurodegenerative diseases . The antioxidant capacity is critical for protecting cellular structures from oxidative stress.

Inhibition of Enzymes

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegeneration:

- Monoamine Oxidase (MAO) : It has been reported that related compounds exhibit selective inhibition of MAO-B, which is beneficial in treating disorders like Parkinson's disease. The IC50 values for these compounds range from 0.51 μM to 0.69 μM, indicating potent activity .

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for managing Alzheimer's disease symptoms. The structure–activity relationship (SAR) suggests that modifications on the phenyl ring significantly influence AChE inhibition .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. In vitro tests against cancer cell lines such as HCT-116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma) demonstrated that these compounds can induce apoptosis and inhibit cell proliferation . The mechanism may involve modulation of signaling pathways associated with cell survival.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar coumarin derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and maintain mitochondrial integrity, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 2: Anticancer Mechanism Exploration

In another investigation, the anticancer mechanisms were elucidated using molecular docking studies. These studies revealed that the compound binds effectively to target proteins involved in cancer progression, such as Bcl-2 and caspases, enhancing its therapeutic profile against cancer .

Data Tables

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| MAO-B Inhibition | 0.51 - 0.69 | Neurodegenerative diseases |

| AChE Inhibition | >50% residual activity at 10 μM | Alzheimer's disease |

| Antioxidant Activity | Significant | Oxidative stress protection |

| Anticancer Activity | Varies by cell line | Colorectal & epidermoid cancers |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-bromo-8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one, considering steric and electronic effects of substituents?

- Methodology : Use a multi-step approach:

Chromenone Core : Start with 8-methoxy-2H-chromen-2-one, brominate at the 6-position using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–5°C) to avoid over-bromination .

Pyrazole Carbonylation : Introduce the 3-methyl-1H-pyrazole-1-carbonyl group via a Friedel-Crafts acylation or condensation reaction. Use anhydrous conditions with AlCl₃ or FeCl₃ as catalysts to facilitate electrophilic substitution at the chromenone’s 3-position .

- Key Considerations : Steric hindrance from the 6-bromo and 8-methoxy groups may slow acylation; optimize reaction time and catalyst loading.

Q. How can spectroscopic and crystallographic methods resolve the structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and pyrazole protons (δ ~6.5–8.5 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity between the pyrazole and chromenone .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for chromenone, ~1650 cm⁻¹ for pyrazole-carbonyl) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

- Methodology : Apply Etter’s graph set analysis to categorize hydrogen bonds (e.g., R₂²(8) motifs between pyrazole N–H and chromenone carbonyl) .

- Impact : Strong intermolecular H-bonding increases melting point and reduces solubility in apolar solvents. Use Mercury Software to visualize packing motifs and predict stability .

Q. What strategies address low yields in the final acylation step due to competing side reactions?

- Troubleshooting :

Protection/Deprotection : Temporarily protect the 8-methoxy group with a tert-butyldimethylsilyl (TBS) ether to reduce steric interference during acylation .

Catalyst Screening : Test Lewis acids like ZnCl₂ or Bi(OTf)₃ for milder conditions.

Microwave-Assisted Synthesis : Reduce reaction time (10–15 min at 100°C) to minimize decomposition .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Approach :

Modify Substituents : Replace 6-bromo with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity.

Biological Assays : Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using microdilution methods (MIC ≤ 16 µg/mL indicates potency) .

- Data Interpretation : Correlate electronic effects (Hammett σ values) with bioactivity trends.

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental dipole moments?

- Root Cause : Solvent effects in experimental measurements (e.g., chloroform vs. vacuum in DFT calculations).

- Solution :

Re-calculate dipole moments using a polarizable continuum model (PCM) for solvent correction.

Validate with gas-phase experiments (e.g., microwave spectroscopy) .

Methodological Challenges

Q. What crystallographic challenges arise from the compound’s bulky substituents, and how are they mitigated?

- Challenges : Poor crystal quality due to steric bulk (6-bromo, 8-methoxy).

- Mitigation :

Crystallization Optimization : Use mixed solvents (e.g., CHCl₃/hexane) for slow nucleation.

Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands to refine twinned structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.